3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol
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Overview
Description
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is a meticulously crafted chemical compound that holds the key to unlocking new frontiers in scientific research and development . This compound is known for its versatile potential and unique structure, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry can aid in the characterization and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic derivatives, while substitution reactions may result in the formation of various substituted phenols .
Scientific Research Applications
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
HS665: A highly potent and selective κ opioid receptor agonist.
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol: A fluorinated analog with similar structural features.
Uniqueness
What sets 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol apart from these similar compounds is its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a cyclobutylmethyl group, a hydroxyphenethyl moiety, and an amino functional group, which suggest potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H27NO2, with a molecular weight of approximately 325.45 g/mol. The presence of various functional groups indicates possible interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C21H27NO2 |
Molecular Weight | 325.45 g/mol |
Purity | ≥95% |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can mitigate oxidative stress in cells.
- Neurotransmitter Interaction : The amino group may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.
- Anti-inflammatory Effects : Preliminary studies on structurally similar compounds suggest that they may exhibit analgesic and anti-inflammatory properties.
Research Findings
Recent studies have focused on the pharmacological potential of similar compounds, providing insights into the expected biological activity of this compound.
Case Studies
- Analgesic and Anti-inflammatory Activity : Research on diphenethylamine derivatives has shown that compounds with similar structures can reduce pain and inflammation in animal models. The presence of the hydroxy group enhances the interaction with inflammatory mediators.
- Neuropharmacological Effects : A study on related phenolic compounds indicated potential neuroprotective effects, suggesting that this compound may also exhibit similar properties through modulation of neurotransmitter systems.
Comparative Analysis
A comparison with structurally related compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(1-Aminoethyl)-2-fluorophenol | Amino and fluorine groups | Significant neuropharmacological activity |
(S)-2-(1-Aminoethyl)-4-fluorophenol | Chiral center with fluorine | Higher selectivity for certain receptors |
Diphenethylamine derivatives | Two phenyl rings | Varied biological activities based on substitutions |
Properties
Molecular Formula |
C21H27NO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[2-[cyclobutylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C21H27NO2/c23-20-9-7-17(8-10-20)11-13-22(16-19-4-1-5-19)14-12-18-3-2-6-21(24)15-18/h2-3,6-10,15,19,23-24H,1,4-5,11-14,16H2 |
InChI Key |
ADIDNLAOSHEBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
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